molecular formula C8H8BrF2NO B13271904 3-Bromo-2-(2,2-difluoroethoxy)aniline

3-Bromo-2-(2,2-difluoroethoxy)aniline

Cat. No.: B13271904
M. Wt: 252.06 g/mol
InChI Key: BABRXIUJMVVJIA-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2-difluoroethoxy)aniline: is an organic compound with the molecular formula C8H8BrF2NO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a 2,2-difluoroethoxy group at the second position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2,2-difluoroethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Bromination: The aniline derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.

    Etherification: The brominated intermediate is then reacted with 2,2-difluoroethanol in the presence of a base such as potassium carbonate or sodium hydride to form the 2,2-difluoroethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large-scale bromination reactors to ensure efficient and controlled introduction of the bromine atom.

    Continuous Etherification: Employing continuous flow reactors for the etherification step to enhance yield and purity.

    Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding aniline derivative without the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products include various substituted anilines depending on the nucleophile used.

    Oxidation: Products include nitrosoaniline or nitroaniline derivatives.

    Reduction: Products include the dehalogenated aniline derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-2-(2,2-difluoroethoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and surface coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2-difluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoroethoxy groups can enhance binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethoxy)aniline
  • 2-Bromo-3,5-bis(trifluoromethyl)aniline
  • 3-Bromo-2,4-difluoroaniline
  • 3-Bromo-2-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 3-Bromo-2-(2,2-difluoroethoxy)aniline is unique due to the presence of the 2,2-difluoroethoxy group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The combination of bromine and difluoroethoxy substituents makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

3-bromo-2-(2,2-difluoroethoxy)aniline

InChI

InChI=1S/C8H8BrF2NO/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2

InChI Key

BABRXIUJMVVJIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(F)F)N

Origin of Product

United States

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